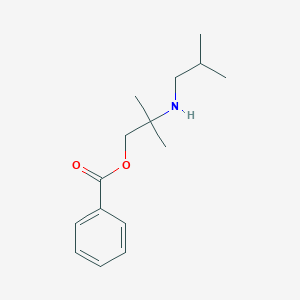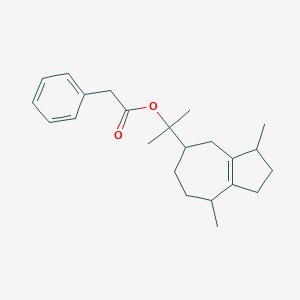
1-(3-Methylbenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzoyl)piperidine, also known as 3-MBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbenzoyl)piperidine is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(3-Methylbenzoyl)piperidine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of inflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Methylbenzoyl)piperidine in lab experiments is its high potency and selectivity. It has been found to exhibit strong pharmacological activity at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs. However, one of the limitations of using 1-(3-Methylbenzoyl)piperidine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the research on 1-(3-Methylbenzoyl)piperidine. One direction is to further investigate its potential as a drug for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3-Methylbenzoyl)piperidine and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-(3-Methylbenzoyl)piperidine involves the condensation reaction between 3-methylbenzoyl chloride and piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(3-Methylbenzoyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
13290-48-7 |
|---|---|
Nom du produit |
1-(3-Methylbenzoyl)piperidine |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-6-5-7-12(10-11)13(15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Clé InChI |
RZQSYVFYSMVASQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Autres numéros CAS |
13290-48-7 |
Synonymes |
R 228 R-228 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)




